molecular formula C11H8FN5 B1333593 N-(3-fluorophenyl)-9H-purin-6-amine

N-(3-fluorophenyl)-9H-purin-6-amine

Cat. No.: B1333593
M. Wt: 229.21 g/mol
InChI Key: WYLXIAAXCHOARG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-9H-purin-6-amine ( 525608-36-0) is a purine-based chemical compound with the molecular formula C 11 H 8 FN 5 and a molecular weight of 229.21 g/mol . This compound serves as a valuable chemical building block and scaffold in medicinal chemistry research, particularly in the discovery and development of kinase inhibitors. The purine core is a privileged structure in drug design, known for its ability to mimic adenosine triphosphate (ATP) and bind to the hinge region of kinase enzymes . The 3-fluoroaniline substituent on the purine scaffold is a key feature that can be optimized for potency and selectivity. Research on structurally related purine analogues has demonstrated their potential as inhibitors of key signaling kinases, such as checkpoint kinase 1 (CHK1) and phosphoinositide 3-kinase (PI3K) . These inhibitors are investigated for their utility in areas like oncology, often for their potential to potentiate the effects of chemotherapeutic agents . This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

N-(3-fluorophenyl)-7H-purin-6-amine

InChI

InChI=1S/C11H8FN5/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)

InChI Key

WYLXIAAXCHOARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 6-Chloropurine Derivatives

A common route starts with 6-chloropurine or its 9-substituted analogs. The chlorine at the 6-position is displaced by 3-fluoroaniline under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF).

  • Typical procedure:

    • React 6-chloropurine (or 6-chloro-9-substituted purine) with 3-fluoroaniline (1.0–1.2 equivalents).
    • Use a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine.
    • Conduct the reaction under nitrogen atmosphere at moderate temperatures (e.g., 40–60°C) for 6–12 hours.
    • Work-up involves extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.
  • Example from literature:

    • Madje et al. synthesized N-substituted purin-6-amines by reacting 6-chloro-9-cyclopentyl-2-fluoro-9H-purine with substituted amines in dry DMF using NaH as base at 45°C for 8 hours, yielding the desired product in 78% yield after chromatographic purification.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

An alternative and highly efficient method involves palladium-catalyzed amination of 6-chloropurine derivatives with 3-fluoroaniline.

  • Typical procedure:

    • Use 6-chloropurine or 2,6-dichloropurine as the substrate.
    • Employ a palladium catalyst such as Pd2(dba)3 with a bulky phosphine ligand (e.g., P(t-Bu)3).
    • Use a strong base like sodium tert-butoxide.
    • Conduct the reaction in dry, degassed toluene or similar solvents at elevated temperatures (~110°C) for 12–18 hours.
    • Purify the product by extraction and flash chromatography.
  • Supporting data:

    • A patent describes the use of Pd-catalyzed C-N coupling at position 6 of purines with amines, including substituted anilines, under these conditions to afford high yields of purin-6-amines.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the substitution reactions on purine rings.

  • Procedure:

    • Combine 6-substituted purine intermediate with 3-fluoroaniline or other amines.
    • Heat the sealed reaction mixture under microwave irradiation at 200°C for 40–80 minutes.
    • Purify by column chromatography.
  • Example:

    • Madje et al. used microwave heating to prepare N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives, demonstrating the efficiency of microwave-assisted synthesis in purine chemistry.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, toluene, n-butanol Polar aprotic solvents preferred
Base NaH, K2CO3, sodium tert-butoxide Strong bases facilitate amine deprotonation
Temperature 40–110°C Higher temps for Pd-catalyzed reactions
Reaction Time 6–18 hours (conventional), 40–80 min (microwave) Microwave reduces reaction time
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture effects
Purification Silica gel chromatography Ethyl acetate/hexane or methanol/DCM mixtures

Representative Synthetic Scheme

Step Reagents & Conditions Product Description Yield (%)
1 6-chloropurine + 3-fluoroaniline, NaH, DMF, 45°C, 8 h N-(3-fluorophenyl)-9H-purin-6-amine ~75–80
2 Pd2(dba)3, P(t-Bu)3, NaOtBu, toluene, 110°C, 12 h This compound (alternative route) 70–85
3 Microwave heating, sealed tube, 200°C, 40–80 min Purine derivatives with substituted amines 80–90

Analytical Characterization

The synthesized this compound is typically characterized by:

Madje et al. reported detailed NMR and MS data for related purine derivatives confirming successful substitution.

Research Findings and Comparative Analysis

  • The nucleophilic aromatic substitution method is straightforward and yields moderate to high purity products but may require longer reaction times.
  • Palladium-catalyzed amination offers higher selectivity and yields but involves more expensive catalysts and ligands.
  • Microwave-assisted synthesis significantly reduces reaction time and can improve yields, making it attractive for rapid synthesis.
  • The choice of method depends on scale, available equipment, and desired purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution 6-chloropurine, 3-fluoroaniline, NaH DMF, 45°C, 8 h Simple, cost-effective Longer reaction time
Pd-Catalyzed C-N Coupling Pd2(dba)3, P(t-Bu)3, NaOtBu, 3-fluoroaniline Toluene, 110°C, 12 h High yield, selective Expensive catalyst, longer time
Microwave-Assisted Synthesis 6-substituted purine, amine Microwave, 200°C, 40–80 min Rapid, high yield Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions: WAY-273431 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with WAY-273431 due to the presence of reactive sites on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of WAY-273431 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs and their substituent patterns:

Compound Name N6 Substituent N9 Substituent C2 Substituent Key Features Reference
N-(3-fluorophenyl)-9H-purin-6-amine 3-fluorophenyl H (9H) H Electron-withdrawing F enhances polarity Target
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 3-chlorophenyl Ethyl Cl Chlorine increases lipophilicity
9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine N-methyl 3-chlorobenzyl F Benzyl group improves membrane permeation
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine H 3-Cl-4-F-phenyl Cl Di-halogenated aryl enhances stability
N-Ethyl-9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine N-ethyl-N-methyl 2-fluorobenzyl H Alkyl groups alter pharmacokinetics

Key Differences and Implications

Substituent Electronic Effects :

  • The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 3-chlorophenyl (higher electronegativity of F vs. Cl). This may reduce metabolic oxidation at the aryl ring .
  • N9-Alkylation (e.g., ethyl or benzyl groups) in analogs like increases lipophilicity and may enhance blood-brain barrier penetration but reduces aqueous solubility.

Biological Activity :

  • Compounds with C2 halogens (e.g., Cl, F) exhibit improved binding to enzymes like cysteine proteases or kinases due to halogen bonding .
  • N6-Aryl substituents influence target selectivity. For example, 3-fluorophenyl may offer distinct interactions compared to 3-chlorophenyl in kinase inhibition .

Synthetic Accessibility :

  • The target compound can be synthesized via cyclization of formamidines (similar to ) or nucleophilic displacement using 3-fluoroaniline .
  • N9-Alkylated derivatives require additional steps for alkylation, as seen in .

Biological Activity

N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique structural features that suggest significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a purine core, which consists of fused imidazole and pyrimidine rings. The presence of a fluorine atom on the phenyl ring at the 3-position enhances its electronic properties, potentially influencing its interactions with biological targets. Additionally, the substitution at the 9-position with an amine group and other functional groups may enhance its solubility and bioavailability, which are critical for therapeutic efficacy.

This compound interacts with various biological macromolecules such as proteins and nucleic acids. The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential against various diseases, including cancer and viral infections.

Biological Activity

Research indicates that compounds with similar purine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
  • Antiviral Properties : The compound has been evaluated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects : Its structural features may also confer anti-inflammatory properties, although specific studies are needed to confirm this activity.

Case Studies and Research Findings

Comparative Analysis

PropertyThis compoundRelated Compounds
Anticancer ActivitySignificant cytotoxicity observedVaries; some show higher efficacy
Antiviral PotentialPromising but needs validationSeveral related compounds effective
Antimicrobial EfficacyLimited dataMany show strong activity
ADMET ProfileNeeds further investigationEstablished for several analogs

Q & A

Q. How can N-(3-fluorophenyl)-9H-purin-6-amine be structurally characterized in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the purine backbone, fluorophenyl substitution, and amine connectivity. For example, 1H NMR can resolve aromatic protons and fluorine coupling effects, while 13C NMR identifies carbons adjacent to fluorine (e.g., C-F coupling at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. For derivatives with similar molecular weights (e.g., C23H19F3N8O), HRMS confirms the molecular formula .
  • X-ray Crystallography : Resolve crystal structures to verify tautomeric forms and hydrogen-bonding networks. Studies on analogous compounds (e.g., N-benzyl-9-isopropyl derivatives) use SHELX programs for refinement .

Q. What synthetic routes are effective for preparing this compound derivatives?

Methodological Answer:

  • Substitution Reactions : Displace chlorine at the purine C6 position using 3-fluoroaniline under basic conditions (e.g., K2CO3 in DMF). Yields depend on temperature and catalyst optimization .
  • Protecting Group Strategies : Use tetrahydropyran (THP) or isopropyl groups to protect the N9 position during synthesis, followed by deprotection .
  • Cross-Coupling Reactions : For arylalkynyl derivatives, Sonogashira coupling introduces alkynyl groups at the C2 position, as seen in 2-arylalkynyl-adenine analogs .

Advanced Research Questions

Q. How do substituents at the purine C2 and N9 positions influence biological activity in N-(3-fluorophenyl) derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
  • C2 Modifications : Electronegative groups (e.g., chlorothiophene) enhance binding to enzymes like acetylcholinesterase (AChE), as shown in 2-((5-chlorothiophen-2-yl)ethynyl) derivatives .
  • N9 Substitutions : Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility. Compare IC50 values in enzymatic assays to quantify effects .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with mutagenesis studies .

Q. What experimental challenges arise in analyzing tautomeric equilibria of this compound?

Methodological Answer:

  • NMR Titration : Monitor chemical shifts in DMSO-d6 or CDCl3 to detect tautomeric forms (e.g., amino vs. imino). For example, N-methoxy-9-methyl analogs show significant tautomer ratios via 1H NMR .
  • Temperature-Dependent Studies : Vary temperature (25–80°C) to shift equilibria and calculate thermodynamic parameters (ΔG, ΔH) .
  • X-ray Diffraction : Resolve crystal structures at different pH levels to identify dominant tautomers, as demonstrated in N-(2-methoxybenzyl) derivatives .

Q. How can researchers optimize reaction conditions for alkylation of this compound?

Methodological Answer:

  • Base Selection : Test bases like NaH, K2CO3, or DBU to deprotonate the purine N7/N9 positions. For example, NaH promotes N7-benzylation in N-methoxy-9-methyl analogs .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for reactivity and byproduct formation. DMF often enhances nucleophilicity in alkylation reactions .
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress. Adjust stoichiometry of alkylating agents (e.g., benzyl bromide) to minimize di-alkylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorophenyl-purine derivatives?

Methodological Answer:

  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., AChE at 0.1 U/mL) and incubation times across studies. Variations in IC50 values may arise from assay conditions .
  • Control Compounds : Include reference inhibitors (e.g., donepezil for AChE) to benchmark activity. Compare % inhibition at fixed concentrations (e.g., 100 µM) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data from multiple studies and identify outliers .

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